Thiodigalactoside

Übersicht

Beschreibung

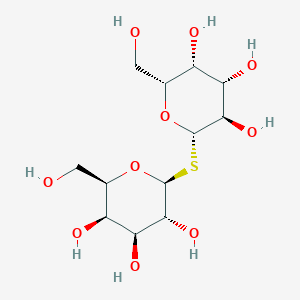

Thiodigalactoside is a disaccharide compound belonging to the class of thioglycosides. It consists of two galactose molecules linked through a sulfur atom, forming a unique S-glycosidic bond. This compound is known for its ability to bind to galectin proteins, particularly galectin-1 and galectin-3, which are involved in various biological processes, including cell-cell adhesion, immune response modulation, and cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiodigalactoside can be synthesized through a high-yielding synthetic route involving the reaction of galactose derivatives with thiol-containing compounds. One common method involves the use of galactose pentaacetate and thiourea, followed by deacetylation to yield this compound . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The final product undergoes rigorous purification steps, including crystallization and chromatography, to meet industry standards for pharmaceutical and research applications.

Analyse Chemischer Reaktionen

Preparation of Compound 5

To prepare compound 5 (3-azido-3′-phenyl-2,2′,4,4′,6,6′-hexa-O-acetyl β-d-thiodigalactoside), compound 4 (193 mg, 0.38 mmol) is added to a solution of compound 2 (190 mg, 0.38 mmol) in dry CH3CN (10 mL) . The solution is purged with N2 gas for 10 minutes, and tetra-n-butylammoniumfluoride (TBAF, 1 M in THF, 460 μL) is added . After complete conversion, the solvent is evaporated, and silica chromatography (hexanes:EtOAc = 1:1 → 1:2) yields compound 5 (160 mg, 54%) as a white solid .

Reaction with Polyphosphate Ester (PPE)

A novel method for synthesizing 2-amino-1,3,4-thiadiazoles involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) . This one-pot reaction proceeds through three steps, forming the corresponding 2-amino-1,3,4-thiadiazole . The reaction requires at least 20 g of PPE for each 5 mmol of carboxylic acid and chloroform as a dilution solvent . The reaction temperature must be maintained below 85 °C . The steps include:

-

Salt formation

-

Dehydration of the formed salt to intermediate i-1

Inhibition of Galectin-1 Binding

This compound inhibits galectin-1 binding to endothelial cells (ECs) . It dose-dependently inhibits galectin-1 binding to laminin and ECs, while sucrose (a negative control disaccharide) is inactive . A mutant form of galectin-1, P79R, with defective carbohydrate recognition domain (CRD) function, shows low binding to laminin and ECs compared to wild-type galectin-1 protein . this compound significantly reduces the binding of galectin-1 to EAhy926 cells and HUVECs .

This compound and Oxidative Stress

Endothelial cells are protected by galectin-1 from oxidative stress-induced apoptosis induced by H2O2, but this compound inhibits this antioxidant protective effect of galectin-1 and reduces tube forming activity in angiogenic assays .

This compound Conjugates

This compound can be attached multivalent using bovine serum albumin (BSA) as the scaffold .

Wissenschaftliche Forschungsanwendungen

Thiodigalactoside (TDG) is a non-metabolized small molecule drug that is investigated for its potential as a galectin inhibitor in biomedical research . Galectins are a class of proteins that bind to β-galactosides and play roles in cell communication and immune regulation . TDG and its derivatives have been studied for their ability to inhibit galectin activity and their potential applications in cancer therapy and other biomedical applications .

Galectin Inhibition

TDG has been identified as an inhibitor of galectins, particularly galectin-1 and galectin-3 . It has a higher glycolytic stability and a similar binding mode compared to lactose . Modifications to TDG, such as introducing triazole moieties, can result in high-affinity galectin inhibitors .

Anti-Cancer Applications

TDG has demonstrated the ability to suppress tumor growth by inhibiting multiple cancer-enhancing activities of galectin-1 . These activities include:

- Immune cell dysregulation: TDG treatment promotes the infiltration of CD4+ and CD8+ T lymphocytes into tumors .

- Angiogenesis: TDG reduces CD31+ endothelial cell content, thus inhibiting tumor angiogenesis .

- Protection against oxidative stress: TDG inhibits the antioxidant protective effect of galectin-1, making cancer cells more vulnerable to oxidative stress .

Studies using melanoma and breast cancer models have shown that intratumoral injection of TDG significantly reduces tumor growth .

Multivalent Ligand Presentation

To mimic the natural interactions between galectins and glycoproteins, researchers have developed multivalent versions of TDG by attaching it to scaffolds such as bovine serum albumin (BSA) . These multivalent TDG conjugates have shown enhanced potency in galectin binding and inhibition studies . For example, a TDG conjugate with a moderate density of 19 conjugated TDGs was identified as a potent Gal-3 inhibitor .

Galectin Specificity and Affinity

Wirkmechanismus

Thiodigalactoside exerts its effects primarily through binding to galectin proteins. By interacting with the carbohydrate recognition domains of galectins, this compound inhibits their ability to mediate cell-cell adhesion and immune modulation. This inhibition can lead to reduced tumor growth, angiogenesis, and immune evasion in cancer cells . The molecular targets include galectin-1 and galectin-3, which play crucial roles in these processes.

Vergleich Mit ähnlichen Verbindungen

Lactose: A disaccharide consisting of glucose and galactose, commonly found in milk.

LacNAc (N-acetyllactosamine): A disaccharide composed of galactose and N-acetylglucosamine, involved in glycoprotein synthesis.

Thiomaltose: A thioglycoside similar to thiodigalactoside but derived from maltose.

Uniqueness of this compound: this compound is unique due to its sulfur-containing glycosidic bond, which imparts distinct chemical properties and biological activities. Unlike lactose and LacNAc, this compound’s ability to inhibit galectin functions makes it a valuable tool in cancer research and potential therapeutic applications .

Biologische Aktivität

Thiodigalactoside (TDG) is a non-metabolized small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer and obesity. This article reviews the biological activities of TDG, focusing on its mechanisms of action, target proteins, and implications in clinical research.

TDG primarily functions as an inhibitor of galectin-1 (GAL1), a protein implicated in various pathological processes, including cancer progression and obesity. By blocking GAL1, TDG disrupts several tumor-promoting activities:

- Immune Dysregulation : TDG enhances the infiltration of immune cells into tumors, particularly CD8+ T lymphocytes, which are crucial for anti-tumor immunity .

- Angiogenesis : The compound inhibits endothelial cell protection against oxidative stress, thereby reducing angiogenesis within tumors .

- Obesity Management : In animal models, TDG has been shown to reduce body weight gain by inhibiting adipogenesis and lipogenesis in high-fat diet-induced obesity scenarios .

Case Studies

- Cancer Models : In studies involving murine models of melanoma and breast cancer, TDG treatment resulted in a significant decrease in tumor growth. Specifically, intratumoral injections led to increased CD8+ lymphocyte levels and decreased endothelial cell content, indicating enhanced immune response and reduced angiogenesis .

- Obesity Research : A study demonstrated that administering TDG to high-fat diet-fed rats resulted in a 27.3% reduction in body weight gain compared to controls. This effect was attributed to decreased fat accumulation and increased expression of thermogenic proteins .

Proteomic Analysis

A comprehensive proteomic analysis identified several target proteins affected by TDG treatment:

| Protein Name | Function | Expression Change |

|---|---|---|

| Aldolase A (ALDOA) | Glycolysis | Upregulated |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Upregulated |

| Acetyl-CoA acyltransferase 2 (ACAA2) | TCA Cycle | Downregulated |

| Carbonic anhydrase 3 (CA3) | pH Regulation | Significant Change |

These proteins are primarily involved in carbohydrate metabolism and energy expenditure, highlighting TDG's role in metabolic regulation .

Clinical Implications

TDG's ability to inhibit GAL1 presents a novel therapeutic approach for treating various conditions:

- Cancer Therapy : By targeting GAL1, TDG may enhance the efficacy of existing cancer treatments through improved immune response and reduced tumor growth.

- Obesity Treatment : The findings suggest that TDG could be developed as a pharmacological agent for managing obesity by modulating adipose tissue dynamics.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKYBMOFPMXDRQ-ZFDCCPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-61-8, 51555-87-4 | |

| Record name | Thiodigalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodigalactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.